Lipophilicity Gain from 4-Ethyl Substitution
The predicted octanol-water partition coefficient (cLogP) for 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine is 2.88 ± 0.42 (ACD/Labs Percepta), compared to a mean cLogP of 1.95 ± 0.35 for the 4-des-ethyl analog 3-(4-bromophenyl)-1H-pyrazol-5-amine (CAS 78583-82-1) calculated under identical software conditions . This quantifiable difference of approximately 0.93 log units corresponds to a roughly 8.5-fold higher calculated partition into octanol for the target compound, which may translate to enhanced passive membrane permeability and oral absorption potential. No direct experimental logP7.4 measurements are available in the peer-reviewed literature for either compound.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.88 ± 0.42 |
| Comparator Or Baseline | 3-(4-Bromophenyl)-1H-pyrazol-5-amine (CAS 78583-82-1), cLogP = 1.95 ± 0.35 |
| Quantified Difference | ΔcLogP ≈ +0.93 |
| Conditions | ACD/Labs Percepta prediction algorithm; identical parameterization |
Why This Matters
For cell-based screening or in vivo studies, the higher predicted lipophilicity of the 4-ethyl compound may alter membrane partitioning versus the des-ethyl analog, directly impacting the selection of an appropriate probe for establishing SAR.
